2-[4-Toluenesulfonyl]-1,4-naphthoquinone
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Overview
Description
2-Tosylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tosylnaphthalene-1,4-dione typically involves the tosylation of naphthalene-1,4-dione. One common method is the reaction of naphthalene-1,4-dione with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for 2-tosylnaphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tosylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of naphthalene-1,4-dione derivatives with different functional groups.
Scientific Research Applications
2-Tosylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-tosylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme FabH in Plasmodium falciparum, which is involved in fatty acid biosynthesis. This inhibition disrupts the metabolic processes of the parasite, leading to its death . The compound may also interact with other cellular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2-Aminonaphthalene-1,4-dione: This compound is used in the synthesis of various organic molecules and has potential biological activities.
2-Methoxynaphthalene-1,4-dione: Known for its use in organic synthesis and potential biological properties.
Uniqueness
2-Tosylnaphthalene-1,4-dione is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry research .
Properties
CAS No. |
40852-77-5 |
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Molecular Formula |
C17H12O4S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
InChI Key |
UCFUGRHGHVYUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
40852-77-5 |
Origin of Product |
United States |
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